molecular formula C9H13ClN4 B1423186 2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine CAS No. 651047-93-7

2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine

Cat. No. B1423186
CAS RN: 651047-93-7
M. Wt: 212.68 g/mol
InChI Key: KGJLYLJNFYGNNH-UHFFFAOYSA-N
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Description

“2-Chloro-3-(3-methylpiperazin-1-YL)pyrazine” is a chemical compound with the molecular formula C9H13ClN4 . It has a molecular weight of 212.68 g/mol.


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-8(10)11-2-3-12-9/h2-3H,4-7H2,1H3 .

Scientific Research Applications

Applications in Antibacterial and Tuberculostatic Agents

Synthesis and Antibacterial Activity Research by Foks et al. (2005) demonstrated the synthesis of pyrazine and pyridine derivatives, including 3-chloro-2-cyanopyrazine, exhibiting antibacterial activities. These compounds showed significant in vitro activity towards anaerobic bacteria and moderate activity against aerobic strains. The minimal inhibitory concentration values for tuberculostatic activity ranged between 22-100 microg/cm³, indicating the potential use of these compounds in treating bacterial infections and tuberculosis (Foks et al., 2005).

Binding Properties and Potential Clinical Application Mech-Warda et al. (2022) analyzed chlorohydrazinopyrazine, revealing that 2-chloro-3-hydrazinopyrazine showed the highest affinity to DNA and did not exhibit toxicity towards human dermal keratinocytes, hinting at its potential clinical applications. The compound demonstrated a hydrophilic nature, confirmed through theoretical and experimental methods, underscoring its promise in medical research (Mech-Warda et al., 2022).

Role in Synthetic Chemistry

Facilitation of Synthetic Routes Jeong et al. (2010) developed an efficient synthesis method for tetrasubstituted unsymmetrical pyrazines and related pyrazine N-oxides from commercially available 2-chloro-3-methylpyrazine. This method streamlined the synthesis process, highlighting the role of these compounds in facilitating the creation of complex molecules (Jeong et al., 2010).

Synthesis of Anticancer Agents Romero et al. (2020) reported the synthesis of a series of 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines, displaying substantial in vitro anticancer activity against various human cancer cells. The study highlighted the potential of these compounds, particularly compound 8d, as promising anticancer agents with low-micromolar IC50 values and significant biological responses (Romero et al., 2020).

Synthesis of Novel Derivatives Colbon et al. (2008) developed a convenient method for synthesizing 6-methylpyrazine-2-yl-amines, indicating the versatility of these compounds in creating novel molecules with potential applications in various fields (Colbon et al., 2008).

properties

IUPAC Name

2-chloro-3-(3-methylpiperazin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c1-7-6-14(5-4-11-7)9-8(10)12-2-3-13-9/h2-3,7,11H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJLYLJNFYGNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694770
Record name 2-Chloro-3-(3-methylpiperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

651047-93-7
Record name 2-Chloro-3-(3-methylpiperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2,3-dichloropyrazine (2.80 g, 18.8 mmol), racemic 2-methylpiperazine (1.88 g, 18.8 mmol) and K2CO3 (3.90 g, 28.2 mmol) in acetonitrile (25 mL) was heated at 65° C. for 15 h with stirring. The reaction mixture was filtered and concentrated. The crude product was purified by flash chromatography on silica gel using CHCl3/MeOH (15:1) as eluent to give 3.2 g (79%) of the title compound. MS m/z 213 (M+H)+.
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25 mL
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Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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